molecular formula C11H9IN2O2 B3070652 Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate CAS No. 1005030-67-0

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

Cat. No. B3070652
CAS RN: 1005030-67-0
M. Wt: 328.11 g/mol
InChI Key: YPVFHXYOFZDOOR-UHFFFAOYSA-N
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Description

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is a chemical compound with the molecular formula C11H9IN2O2 . It is a derivative of naphthyridine, a class of heterocyclic compounds .


Synthesis Analysis

The synthesis of naphthyridines, including Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate, has been a topic of considerable interest due to their diverse biological activities and photochemical properties . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The molecular structure of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate is based on the naphthyridine core, which is the naphthalene analog of pyridine with one nitrogen atom in each ring .


Chemical Reactions Analysis

The chemical reactions involving naphthyridines are diverse and include multicomponent reactions . For example, Ghorbani-Vaghei et al. have constructed trisubstituted 2-amino-1,8-naphthyridines in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate in the presence of N, N, N ', N '-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly ( N, N '-dibromo- N -ethylbenzene-1,3-disulfonamide) (PBBS) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate include its molecular formula (C11H9IN2O2) and molecular weight (328.10583) . More detailed information such as melting point, boiling point, and density are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Antibacterial Activity

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate and related compounds have been studied for their potential as antibacterial agents. For instance, Hirose, Mishio, Matsumoto, and Minami (1982) synthesized various 1,8-naphthyridine derivatives demonstrating enhanced in vitro antibacterial activity, particularly against Pseudomonas aeruginosa, when a cyclic amine was present in the compound (Hirose, T., Mishio, S., Matsumoto, J., & Minami, S., 1982).

Future Directions

Naphthyridines, including Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate, continue to be a focus of research due to their significant importance in the field of medicinal chemistry . Future directions may include further exploration of their synthesis methods, reactivity, and applications, as well as a more thorough study of their biological activity on different cell lines .

properties

IUPAC Name

ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O2/c1-2-16-11(15)9-4-3-7-5-13-6-8(12)10(7)14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVFHXYOFZDOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=NC=C2C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704703
Record name Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

CAS RN

1005030-67-0
Record name Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
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Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
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Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
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Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate
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Ethyl 8-iodo-1,6-naphthyridine-2-carboxylate

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